molecular formula C11H11NO2 B555149 Ethyl indole-5-carboxylate CAS No. 32996-16-0

Ethyl indole-5-carboxylate

Cat. No.: B555149
CAS No.: 32996-16-0
M. Wt: 189,22 g/mole
InChI Key: PDXPRWCJESNIIT-UHFFFAOYSA-N
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Description

Ethyl indole-5-carboxylate is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl indole-5-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring system. Another method includes the cyclization of N-acylated anthranilic acid derivatives in the presence of a dehydrating agent.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to streamline the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being investigated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Ethyl indole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: this compound derivatives exhibit potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Comparison with Similar Compounds

Ethyl indole-5-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness: this compound is unique due to its versatile reactivity and potential for modification, making it a valuable scaffold for drug development and other applications. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other indole compounds.

Properties

IUPAC Name

ethyl 1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXPRWCJESNIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450838
Record name Ethyl indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32996-16-0
Record name Ethyl indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 5-carboxyindole (4.8 g, 29.8 mmol) in 150 mL THF and carbonyldiimidazole (9.7 g, 59.6 mmol) and stir overnight at ambient temperature. Treat the reaction mixture with 25 mL EtOH and 1.2 g (29.8 mmol) of a 60% oil dispersion of NaH and stir for 2 hours. Concentration under vacuum gives a residue. Partition the residue between 150 mL EtOAc and 100 mL brine. Separate the layers, dry the organic layer over MgSO4, filter, and concentrated to an oil. Chromatograph on silica gel eluting with 1% MeOH in CHCl3 to give 7.2 g of an oil. Crystallize the oil from toluene gives the title compound: Analysis for C11H11NO2: calcd: C, 69.83; H, 5.86; N, 7.40; found: C, 69.82; H, 5.90; N, 7.38; ISMS 190 (M+1).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic data was used to confirm the structure of Ethyl 3-formylindole-5-carboxylate, and what does this tell us about the intermediate, Ethyl indole-5-carboxylate?

A1: The research abstract states that the structure of Ethyl 3-formylindole-5-carboxylate was confirmed using 1H NMR, IR, and MS []. While the specific data is not provided, this indicates that the researchers used these techniques to verify the presence of specific functional groups and the overall structure of the final product.

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